C12H9ClN2S
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Overview
Description
. This compound is a member of the imidazo[2,1-b]thiazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(4-methylphenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(4-methylphenyl)imidazo[2,1-b]thiazole: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The chlorine atom in the compound can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazo[2,1-b]thiazoles.
Scientific Research Applications
2-chloro-6-(4-methylphenyl)imidazo[2,1-b]thiazole: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 2-chloro-6-(4-methylphenyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways, which is beneficial in antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-(4-methylphenyl)imidazo[2,1-b]thiazole: is similar to other imidazo[2,1-b]thiazole derivatives such as 4-chloro-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine and 2-(4-chlorophenyl)-3-pyridinecarbothioamide .
Uniqueness
- The unique structural features of 2-chloro-6-(4-methylphenyl)imidazo[2,1-b]thiazole contribute to its distinct biological activities. Its chlorine atom and the imidazo[2,1-b]thiazole core provide specific binding properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C12H9ClN2S |
---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C12H9ClN2S/c1-8(6-13)9(7-14)12-15-10-4-2-3-5-11(10)16-12/h2-5H,6H2,1H3 |
InChI Key |
RMMQZJVCETZXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C1=NC2=CC=CC=C2S1)CCl |
Origin of Product |
United States |
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